molecular formula C12H12N4O B241213 5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

Numéro de catalogue B241213
Poids moléculaire: 228.25 g/mol
Clé InChI: HIHFVNBCZNBCRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one, also known as Dihydro-Isoquinoline-Triazine (DHIQ), is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHIQ is a derivative of isoquinoline and triazine, which are commonly used in the pharmaceutical industry to develop drugs for various diseases.

Mécanisme D'action

The mechanism of action of DHIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DHIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DHIQ also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DHIQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, DHIQ has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease and Parkinson's disease, DHIQ has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. DHIQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using DHIQ in lab experiments is that it is a relatively simple compound to synthesize and can be easily modified to create derivatives with different properties. However, one limitation of using DHIQ in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

Orientations Futures

There are several future directions for research on DHIQ. One area of research is the development of DHIQ derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of DHIQ, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of DHIQ in clinical trials.

Méthodes De Synthèse

DHIQ can be synthesized through a multistep reaction from commercially available starting materials. One of the most common methods for synthesizing DHIQ involves the condensation of 2-aminobenzaldehyde and 2,4,6-trichloro-1,3,5-triazine followed by reduction with sodium borohydride. The resulting product is then cyclized with acetic anhydride to yield DHIQ. Other methods for synthesizing DHIQ have also been reported in the literature.

Applications De Recherche Scientifique

DHIQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DHIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DHIQ has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

Propriétés

Formule moléculaire

C12H12N4O

Poids moléculaire

228.25 g/mol

Nom IUPAC

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H12N4O/c17-12-14-11(7-13-15-12)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)

Clé InChI

HIHFVNBCZNBCRM-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

SMILES canonique

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.